molecular formula C18H16N2O5S B2740362 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 886918-38-3

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2740362
CAS No.: 886918-38-3
M. Wt: 372.4
InChI Key: LEYOTHRUTBWQQG-UHFFFAOYSA-N
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Description

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in scientific research. The benzofuran core, present in this compound, is a popular scaffold in drug design due to its presence in many biologically active natural products .

Preparation Methods

The synthesis of 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route is highly modular and efficient, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis . The process involves three main steps:

  • Installation of 8-aminoquinoline.
  • C–H arylation.
  • One-pot, two-step transamidation procedure via intermediate N-acyl-Boc-carbamates .

Chemical Reactions Analysis

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Scientific Research Applications

This compound has shown great potential in several scientific research applications:

    Chemistry: It is used in organic synthesis to create structurally diverse benzofuran derivatives.

    Biology: Benzofuran derivatives, including this compound, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

    Medicine: The compound is being explored for its potential as a drug lead compound due to its biological activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS No. 886918-38-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a benzofuran scaffold, which is well-known for its presence in numerous biologically active molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that modifications at specific positions on the benzofuran ring can enhance cytotoxic effects against cancer cell lines.

Key Findings:

  • A derivative with a similar structure exhibited an IC50 of 1.136 μM against K562 leukemia cells, comparable to doxorubicin, a standard chemotherapeutic agent .
  • Structure-activity relationships indicate that substitutions at the C-2 position of the benzofuran ring significantly influence anticancer efficacy .

Antimicrobial Activity

Benzofuran compounds have also shown promising antimicrobial properties. In vitro studies on related derivatives have revealed effective inhibition against various bacterial strains and Mycobacterium tuberculosis.

Notable Results:

  • Certain benzofuran derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .
  • Compounds with hydroxyl groups at specific positions on the benzofuran ring exhibited enhanced antibacterial activity against strains like E. coli and S. aureus .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Target Interaction : The compound likely interacts with various cellular targets, leading to modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Biochemical Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression and cellular stress responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural ModificationEffect on ActivityReference
Hydroxyl group at C-6Enhanced antibacterial activity
Substituents at C-2Increased cytotoxicity against cancer cells
Ethylsulfonyl groupImproved solubility and bioavailability

The presence of specific functional groups has been shown to significantly affect the potency and selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer properties using various cancer cell lines. The results indicated that compounds with specific substitutions exhibited remarkable cytotoxicity, with IC50 values lower than 5 μM in several cases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a benzofuran derivative was tested against M. tuberculosis strains and demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antitubercular agents.

Properties

IUPAC Name

3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOTHRUTBWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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